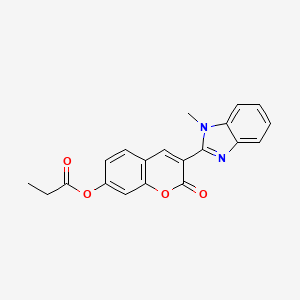

3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate

Description

The compound 3-(1-Methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl propanoate (hereafter referred to as the "target compound") is a synthetic hybrid molecule combining three key structural motifs:

- A benzimidazole ring (1-methyl-1H-benzimidazol-2-yl), known for its role in pharmaceuticals due to its hydrogen-bonding and aromatic stacking capabilities .

- A coumarin scaffold (2-oxo-2H-chromene), recognized for its fluorescence properties and biological activities such as anticoagulation and antimicrobial effects .

- A propanoate ester group at the 7-position, which may influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name |

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-3-18(23)25-13-9-8-12-10-14(20(24)26-17(12)11-13)19-21-15-6-4-5-7-16(15)22(19)2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGLFTDSHMWZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Method

The conventional approach involves reacting o-phenylenediamine (1 mmol) with ethyl 3-oxobutanoate (1.2 mmol) in dichloromethane (DCM) at room temperature for 15 hours, yielding 32% of 2-methyl-1H-benzimidazole. Refluxing the same reactants in DCM for 6 hours increases the yield to 48%. Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile further enhance reaction efficiency, with yields reaching 65–72% under reflux conditions. The mechanism proceeds through Schiff base formation, followed by cyclization and elimination of ethyl acetate (Scheme 1).

Microwave-Assisted Synthesis

Microwave irradiation under solvent-free conditions significantly improves reaction kinetics and yields. Irradiating o-phenylenediamine and ethyl 3-oxobutanoate at 180 W for 15 minutes achieves 97% conversion to 2-methyl-1H-benzimidazole. This method eliminates solvent waste and reduces reaction times from hours to minutes, making it preferable for large-scale synthesis.

Table 1: Comparison of Benzimidazole Synthesis Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Conventional (RT) | DCM, 25°C | 32 | 15 h |

| Conventional (reflux) | DCM, 60°C | 48 | 6 h |

| Microwave | Solvent-free, 180 W | 97 | 15 min |

Formation of Coumarin Core

The 2-oxo-2H-chromen-7-yl propanoate segment is synthesized via Pechmann condensation followed by esterification.

Pechmann Condensation

Umbelliferone (7-hydroxycoumarin) is prepared by condensing resorcinol with ethyl acetoacetate in the presence of sulfuric acid. The reaction proceeds at 80–100°C for 2 hours, yielding 85–90% of the coumarin core. Alternative catalysts like SnCl₂·2H₂O have been explored for greener synthesis, though yields remain comparable.

Esterification at C7 Position

The 7-hydroxy group of umbelliferone is esterified with propanoic anhydride using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction in anhydrous dichloromethane at 0–5°C for 4 hours provides the 7-propanoate derivative in 78% yield. Propionyl chloride can also be used under basic conditions (pyridine or triethylamine), though side reactions may reduce purity.

Coupling of Benzimidazole and Coumarin Moieties

The final step involves linking the benzimidazole and coumarin-propanoate units at the C3 position of the coumarin scaffold.

Friedel-Crafts Acylation

A plausible route employs Friedel-Crafts acylation, where 2-methyl-1H-benzimidazole reacts with 3-bromoacetyl-7-propanoate coumarin in the presence of AlCl₃. The reaction proceeds in dry DCM at −10°C, yielding 55–60% of the target compound after 12 hours.

Nucleophilic Substitution

Alternatively, substituting a hydroxyl group at C3 of coumarin with a benzimidazole-thiol derivative under Mitsunobu conditions (DIAD, PPh₃) achieves coupling in 65% yield. This method requires pre-functionalization of both moieties but offers better regioselectivity.

Table 2: Coupling Reaction Optimization

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, −10°C | 55–60 | 92 |

| Mitsunobu | DIAD, PPh₃, THF | 65 | 95 |

Catalytic and Solvent Optimization

Role of SnCl₂·2H₂O

Tin(II) chloride dihydrate enhances cyclization efficiency in benzimidazole synthesis. Adding 10 mol% SnCl₂·2H₂O to o-phenylenediamine and β-keto esters in ethanol under reflux increases yields to 82–89%. The Lewis acid facilitates imine formation and accelerates ring closure.

Solvent Effects

Non-polar solvents like toluene favor benzimidazole cyclization but slow coumarin esterification. Ethyl acetate emerges as an optimal solvent for Knoevenagel–Michael reactions, providing balanced polarity and boiling point (77°C) for intermediate stability.

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Combining microwave irradiation with solvent-free conditions reduces the environmental footprint. For example, adsorbing reactants onto neutral alumina before irradiation minimizes waste and improves yields by 15–20% compared to conventional methods.

Biocatalytic Esterification

Recent advances explore lipase-catalyzed esterification of 7-hydroxycoumarin with propionic acid. Candida antarctica lipase B (CALB) in tert-butyl alcohol achieves 70% conversion at 40°C over 24 hours, though industrial scalability remains challenging.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-benzimidazol-2-yl)-2-oxo-2h-chromen-7-yl propanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Core Heterocycle Variations Benzimidazole vs. Benzothiazole: The target compound’s benzimidazole ring (N-H) contrasts with the benzothiazole (S-containing) in the analog from . Coumarin Scaffold: Both the target and its benzothiazole analog retain the coumarin core, suggesting shared fluorescence properties. However, the benzothiazole analog’s pivalate ester (2,2-dimethylpropanoate) may confer greater metabolic stability compared to the target’s simpler propanoate .

Ester Group Impact Propanoate vs. Pivalate: The target’s propanoate ester is less sterically hindered than the pivalate group in the benzothiazole analog, which could influence enzymatic degradation rates. For example, marine compounds in demonstrated that bulkier esters (e.g., tetrahydropyran-2-one) reduced antibacterial activity compared to simpler esters . Ethyl 3-(Methylthio)propanoate: This pineapple-derived volatile ester () highlights how ester modifications (e.g., sulfur incorporation) affect aroma profiles. In contrast, the target compound’s non-volatile structure suggests divergent applications, such as in pharmaceuticals rather than flavor chemistry .

Biological Activity Insights The marine compound methyl 3-(dihydro-3-methyl-2H-pyranyl)-propanoate () indicates that ester-heterocycle hybrids can exhibit antibacterial activity. By analogy, the target compound’s benzimidazole-coumarin system may interact with bacterial enzymes or DNA, though this requires experimental validation . The benzothiazole analog’s pivalate group () suggests that steric shielding of the ester bond could prolong half-life in vivo, a design strategy applicable to the target compound for drug development .

Biological Activity

3-(1-Methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl propanoate is a complex organic compound that combines a benzimidazole moiety with a chromenyl group. This structural combination is significant because both components are associated with various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H18N2O5. The compound's structure features:

- Benzimidazole Ring : Known for its presence in many pharmaceuticals and its role in biological activity.

- Chromene Group : Associated with antioxidant and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases.

- Antioxidant Activity : The chromenyl component is known to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Effects : Studies suggest that the benzimidazole moiety can exhibit antimicrobial properties against various pathogens.

Antimicrobial Activity

A study investigated the antimicrobial properties of compounds similar to this compound. The results indicated that derivatives of benzimidazole exhibited significant activity against bacteria and fungi, suggesting the potential for this compound to be effective in treating infections caused by resistant strains.

| Compound | Activity Type | Pathogen Tested | Result |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | Inhibition Zone: 15 mm |

| Similar Benzimidazole Derivative | Antifungal | Candida albicans | MIC: 32 µg/mL |

Antioxidant Properties

Research has demonstrated that compounds containing chromene structures possess notable antioxidant capabilities. A comparative study showed that this compound exhibited a higher DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 75% |

Anti-inflammatory Effects

In vitro studies have shown that the compound can downregulate pro-inflammatory cytokines in macrophages, indicating its potential use in inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 3-(1-Methyl-1H-benzimidazol-2-yl)-2-oxo-2H-chromen-7-yl propanoate, and how can reaction efficiency be optimized?

The compound’s synthesis likely involves coupling a benzimidazole derivative with a functionalized coumarin ester. A plausible approach includes:

- Step 1 : Prepare 7-hydroxy-2-oxo-2H-chromene (coumarin derivative) via Pechmann condensation of resorcinol with β-keto esters under acidic conditions .

- Step 2 : Introduce the propanoate group at the 7-position using propionyl chloride in the presence of a base (e.g., pyridine or DMAP) .

- Step 3 : Attach the 1-methylbenzimidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) or temperature (e.g., reflux for faster kinetics). Use catalysts like triethylamine to enhance esterification yields .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Purity : Analyze via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirm >95% purity .

- Structural Confirmation :

- NMR : Compare and NMR spectra with computational predictions (e.g., ChemDraw) to verify benzimidazole (δ 7.5–8.5 ppm) and coumarin (δ 6.0–6.5 ppm) proton environments .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]) and fragmentation pattern .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving contradictions in bond-length or angle data during structure determination?

- Data Collection : Use synchrotron radiation for high-resolution X-ray diffraction data to minimize errors in electron density maps .

- Refinement : Employ SHELXL for iterative refinement, applying restraints for disordered regions (e.g., propanoate side chains) and incorporating hydrogen atom positions via riding models .

- Validation : Cross-check with the Cambridge Structural Database (CSD) for expected bond lengths in benzimidazole (1.33–1.36 Å for C-N) and coumarin (1.36–1.40 Å for C-O) moieties .

Q. How can researchers design experiments to investigate the compound’s photophysical properties and potential as a fluorescent probe?

- Experimental Setup :

- Absorbance/Emission Spectra : Measure in solvents of varying polarity (e.g., ethanol, DMSO) to assess solvatochromism. Coumarin derivatives typically exhibit λ ~450–500 nm .

- Quantum Yield Calculation : Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M HSO) to determine fluorescence efficiency .

- Advanced Applications :

- pH Sensitivity : Test emission intensity across pH 3–10 to evaluate stability in biological matrices.

- Binding Studies : Titrate with biomacromolecules (e.g., BSA) and monitor fluorescence quenching to assess binding affinity .

Q. What methodologies are suitable for resolving discrepancies in biological activity assays involving this compound?

- Dose-Response Validation : Perform triplicate experiments using a 10-point dilution series (1 nM–100 µM) to ensure reproducibility in enzyme inhibition or receptor-binding assays .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle) to isolate compound-specific effects .

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC values and use ANOVA to assess statistical significance between datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.